

Pharmacokinetic Properties of Morpholine-Containing Compounds: A Comparative Guide

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Compound of Interest

Compound Name: 4-(2-Bromo-4-fluorobenzyl)morpholine

CAS No.: 1086600-40-9

Cat. No.: B1439767

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Executive Summary

In the optimization of lead compounds, the morpholine ring acts as a critical bioisostere for piperazine and piperidine moieties. Its inclusion is frequently a strategic decision to modulate physicochemical properties—specifically to lower lipophilicity (

), attenuate basicity (

), and improve metabolic stability. This guide provides a technical analysis of the pharmacokinetic (PK) impact of morpholine, supported by experimental data and comparative case studies of FDA-approved therapeutics like Gefitinib and Linezolid.

The Morpholine Advantage: Physicochemical Modulation

The morpholine ring (1,4-oxazinane) distinguishes itself from its carbocyclic (cyclohexane) and nitrogenous (piperidine/piperazine) analogs through the inductive effect of the oxygen atom. This structural feature fundamentally alters the electronic landscape of the molecule.

Comparative Physicochemical Profile

The following table contrasts morpholine with its common bioisosteres. Note the significant drop in

and

, which directly influences membrane permeability and solubility.

Property	Morpholine	Piperidine	Piperazine	Cyclohexane	Impact on PK
Heteroatoms	N, O	N	N, N	None	Solubility/H-Bonding
Typical	-8.3	-11.0	-9.8	N/A	Ionization State
	-1.5 (vs Cyclohexane)	-0.5	-1.2	0 (Ref)	Lipophilicity
H-Bond Acceptors	2 (N, O)	1 (N)	2 (N, N)	0	Solubility
Polar Surface Area	~21 Å ²	~12 Å ²	~24 Å ²	0 Å ²	Permeability

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Mechanistic Insight: The oxygen atom in morpholine exerts a negative inductive effect (-I), withdrawing electron density from the nitrogen. This lowers the

of the conjugate acid by approximately 2–3 log units compared to piperidine. Consequently, at physiological pH (7.4), a larger fraction of morpholine-containing drugs exists in the neutral form compared to their piperidine counterparts, often improving passive membrane permeability despite the increased polarity.

Metabolic Stability & Biotransformation

While morpholine is often introduced to block metabolic soft spots found in piperidine rings, it is not metabolically inert. Understanding its specific degradation pathways is crucial for predicting metabolite-related toxicity or activity.^[1]

Metabolic Pathway Analysis

The primary metabolic route for morpholine moieties is oxidative ring opening, typically mediated by CYP3A4 and CYP2D6. This process often yields carboxylic acid metabolites.

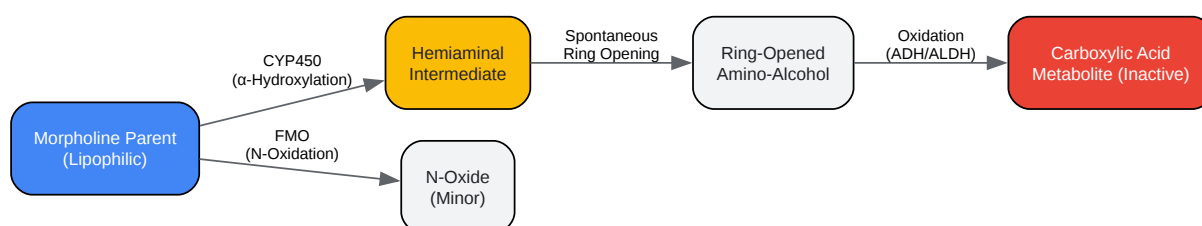


Figure 1: General Metabolic Fate of Morpholine Moieties

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Figure 1: The oxidative ring scission is the dominant clearance pathway. Note that unlike piperazine, which can form reactive quinone-imine species, morpholine ring opening typically leads to polar, rapidly excreted acid metabolites.

Case Study: Active vs. Inactive Metabolites

- Linezolid (Antibiotic): Linezolid undergoes morpholine ring oxidation to form two major inactive carboxylic acid metabolites.[2] This non-CYP mediated oxidation (chemical/other enzymes) is the rate-limiting step in clearance, preventing drug accumulation in renal failure.
- Gefitinib (EGFR Inhibitor): CYP3A4 metabolizes the morpholine ring to form O-desmethyl gefitinib (M523595) and other ring-opened species.[1] Interestingly, the morpholine-modified metabolite (M2) retains significant potency and has been shown to penetrate the Blood-Brain Barrier (BBB) more effectively than the parent compound in specific models, highlighting that "metabolism" does not always equal "deactivation."

Safety Pharmacology: The hERG Mitigation Strategy

One of the most common applications of morpholine in lead optimization is the reduction of hERG channel inhibition, a marker for cardiotoxicity (QT prolongation).

- **The Problem:** Basic amines (like piperidine) at physiological pH are protonated. This positive charge, combined with a lipophilic tail, allows the molecule to interact strongly with the aromatic residues (Tyr652 and Phe656) in the hERG channel pore.
- **The Morpholine Solution:**
 - **Lower Basicity:** The lower basicity reduces the percentage of cationic species in the heart tissue.
 - **Lower Lipophilicity:** The oxygen atom reduces the hydrophobic interaction energy within the channel pore.

Data Comparison: In a typical SAR campaign, replacing a piperidine with a morpholine can increase the

margin for hERG (making it safer) by 10-fold to 100-fold, often with minimal loss of on-target potency if the nitrogen interaction is purely H-bond driven rather than ionic.

Experimental Protocols for PK Assessment

To validate the advantages of a morpholine substitution, the following protocols are standard in high-quality drug discovery workflows.

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine the intrinsic clearance (

) and identify morpholine ring-opening.^[1]

- **Preparation:** Prepare 10 mM stock of test compound (DMSO). Dilute to 1 μ M in phosphate buffer (pH 7.4).
- **Incubation:**
 - Mix 1 μ M compound with liver microsomes (human/mouse/rat) at 0.5 mg/mL protein concentration.
 - Pre-incubate at 37°C for 5 minutes.

- Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
- Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).[1]
- Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
 - Monitor: Disappearance of parent ion.
 - Scan: Perform a Neutral Loss scan (loss of 87 Da) to detect specific morpholine ring-opened metabolites.[1]
- Calculation: Plot $\ln(\text{concentration})$ vs. time. Slope =
.[1]
 - .[1]

Protocol B: LogD (Lipophilicity) Determination

Objective: Confirm the reduction in lipophilicity upon morpholine substitution.

- Method: Shake-Flask Method (Gold Standard) or HPLC-based estimation.
- Workflow:
 - Dissolve compound in octanol-saturated water and water-saturated octanol (1:1 ratio).
 - Vortex for 1 hour; centrifuge to separate phases.
 - Measure concentration in both phases using UV-Vis or HPLC.[1]
- Validation: Comparison with piperidine analog. A shift of -1.0 to -1.5 log units confirms the successful modulation of lipophilicity.[1]

Decision Framework: When to Use Morpholine

Use this logic flow to determine if a morpholine bioisostere is appropriate for your lead series.

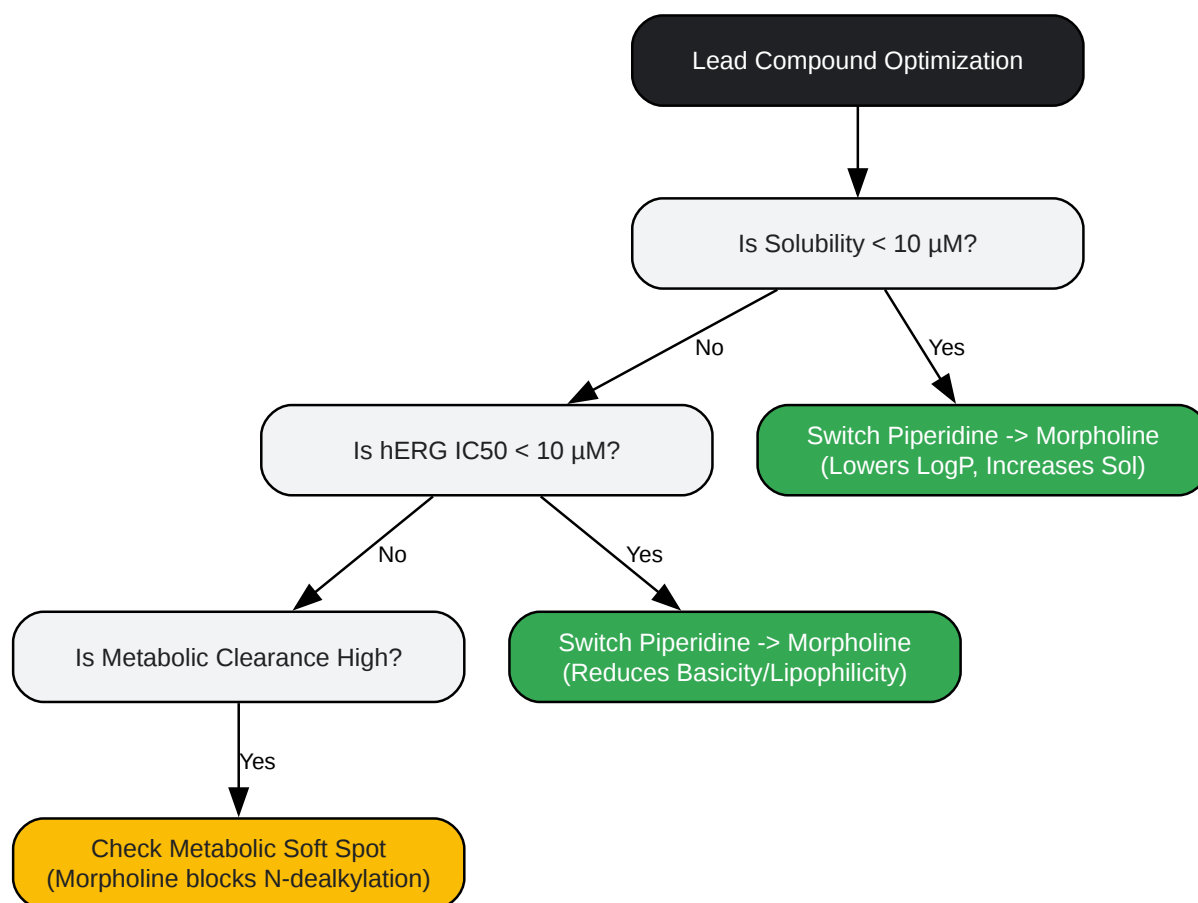


Figure 2: Strategic Application of Morpholine Bioisosteres

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